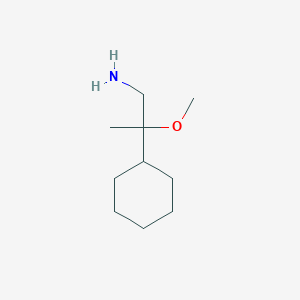

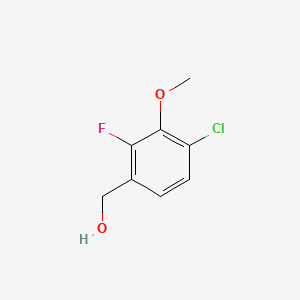

(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol

Overview

Description

“(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol” is an organic intermediate . It can be further chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride, which can be used as an intermediate in organic synthesis and pharmaceuticals .

Synthesis Analysis

Imidazole derivatives can be synthesized from 1-methyl-imidazole-4-carboxylic acid through reduction . Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole . The review highlights the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications

Antiviral Activity

Imidazole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Imidazole derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Imidazole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors could be helpful in developing new useful derivatives for cancer treatment .

Antioxidant Activity

Imidazole derivatives such as 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been evaluated for antioxidant activity .

Antimicrobial Activity

Imidazole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.

Antidiabetic Activity

Imidazole derivatives have shown potential in the treatment of diabetes . They could be used to develop new therapeutic agents for diabetes management.

Antimalarial Activity

Imidazole derivatives have been found to possess antimalarial properties . This makes them potentially useful in the development of new antimalarial drugs.

Anticholinesterase Activities

Imidazole derivatives have been found to possess anticholinesterase activities . This makes them potentially useful in the treatment of conditions such as Alzheimer’s disease.

Future Directions

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities .

properties

IUPAC Name |

(4,5-dichloro-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O/c1-9-3(2-10)8-4(6)5(9)7/h10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPEJFPFQWBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716717 | |

| Record name | (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol | |

CAS RN |

1000684-06-9 | |

| Record name | (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1455944.png)